molecular formula C9H7NO3S B2565121 methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate CAS No. 2137782-15-9

methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate

Cat. No.: B2565121
CAS No.: 2137782-15-9
M. Wt: 209.22
InChI Key: LNUUTIHSHDPDBU-UHFFFAOYSA-N
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Description

“Methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate” is a chemical compound with the molecular weight of 209.23 . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI code is "1S/C9H7NO3S/c1-13-9(12)7-3-5-2-6(4-11)14-8(5)10-7/h2-4,10H,1H3" .


Physical and Chemical Properties Analysis

“this compound” is a powder in physical form . The molecular weight of this compound is 209.23 .

Scientific Research Applications

Chemical Synthesis and Modifications

Methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate and related compounds have been extensively studied for their chemical synthesis processes and potential applications in creating complex organic structures. For example, the regioselective acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate demonstrates the influence of catalysts, acid chlorides, and solvents on acylation, providing insights into the regioselective introduction of the acyl group into specific positions of thienopyrrole, which is crucial for synthesizing photochromic compounds and other complex molecules (Yarovenko et al., 2003). Additionally, the synthesis of photochromic 1,2-dihetarylethene using regioselective acylation of thienopyrroles highlights the practical applications of these chemical processes in developing new materials with unique light-responsive properties (Krayushkin et al., 2002).

Structural Analysis and Reactivity

Structural analysis and reactivity studies of this compound derivatives offer valuable insights into the electronic properties and stability of these compounds. For instance, the examination of 3-substitution effects on the structures of pyrrole-2-carbaldehydes, including methyl 2-formylpyrrole-3-carboxylate, provides evidence of minimal distortion in pyrrole rings due to electronic properties of substituents, which is significant for understanding the chemical behavior and synthesis strategies of related heterocyclic compounds (Despinoy et al., 1998).

Heterocyclic Compound Synthesis

The development of novel heterocyclic compounds using this compound as a precursor or intermediate is a significant area of research. Studies focusing on the synthesis of fluorescent benzo, thieno, and furo [c]-fused compounds, including unprecedented heterocyclic skeletons, underline the utility of these molecules in creating new materials with potential applications in fluorescent markers, electronic devices, and other advanced technologies (Galenko et al., 2016).

Safety and Hazards

The safety information for “methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-13-9(12)7-3-5-2-6(4-11)14-8(5)10-7/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUUTIHSHDPDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)SC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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